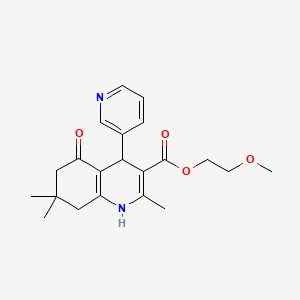![molecular formula C14H12Cl2N2O2S B10811573 5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10811573.png)
5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group, a morpholine ring, and a thiazole ring, making it a complex and multifunctional molecule.
Vorbereitungsmethoden
The synthesis of 5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,4-dichlorobenzaldehyde and 2-morpholin-4-yl-1,3-thiazol-4-one.
Reaction Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), and heat.
Product: this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials and dyes.
Wirkmechanismus
The mechanism of action of 5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-[(2,4-Dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can be compared with other similar compounds, such as:
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and may have similar biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic ring structure and are known for their diverse biological activities.
Triazole Derivatives: Triazole derivatives are another class of heterocyclic compounds with a wide range of applications in chemistry and medicine.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H12Cl2N2O2S |
|---|---|
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-9(11(16)8-10)7-12-13(19)17-14(21-12)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
CUHFGIODLPWTBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


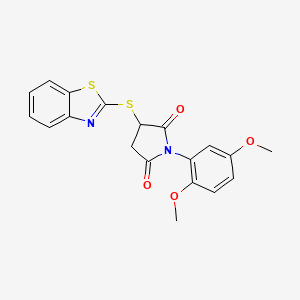
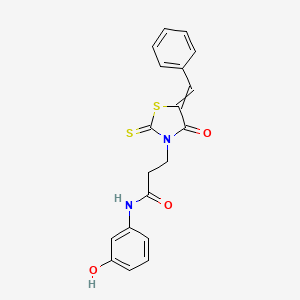
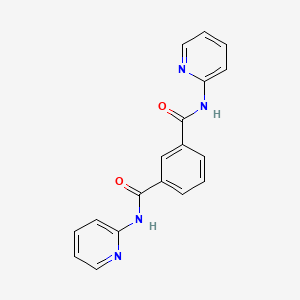
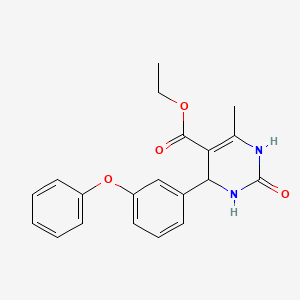
![12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10811512.png)
![5-(3,4-Dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10811521.png)

![(3-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B10811535.png)
![N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide](/img/structure/B10811538.png)
![4-[5-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenol](/img/structure/B10811540.png)
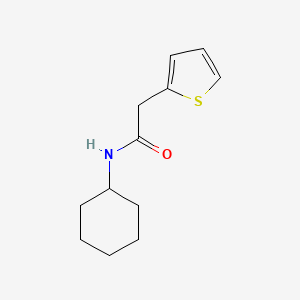
![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B10811551.png)

